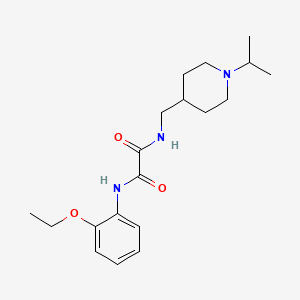

N1-(2-ethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c1-4-25-17-8-6-5-7-16(17)21-19(24)18(23)20-13-15-9-11-22(12-10-15)14(2)3/h5-8,14-15H,4,9-13H2,1-3H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBLYNHGIGOPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of 2-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-isopropyl-4-piperidinemethanol under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

Reduction: The oxalamide core can be reduced to form amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(2-ethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-ethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Comparisons

The target compound’s structure can be contrasted with other oxalamides in the evidence (Table 1):

Key Observations :

Key Observations :

Biological Activity

N1-(2-ethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure combining an oxalamide moiety with an ethoxyphenyl and an isopropylpiperidinyl group. Its chemical formula can be represented as follows:

Key Structural Features:

- Oxalamide Backbone: This functional group is known for its ability to form hydrogen bonds, influencing the compound's interaction with biological targets.

- Ethoxyphenyl Group: Enhances lipophilicity, potentially improving membrane permeability.

- Isopropylpiperidinyl Moiety: May contribute to receptor binding affinity and selectivity.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Preliminary studies suggest it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Pharmacological Effects

- Antidepressant Activity: Preliminary data indicate that the compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and dopaminergic signaling.

- Anxiolytic Properties: Behavioral assays suggest potential anxiolytic effects, possibly through modulation of GABAergic transmission.

- Neuroprotective Effects: The compound may possess neuroprotective properties, reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated a dose-dependent response, with higher doses correlating with increased efficacy.

Case Study 2: Anxiolytic Potential

In another investigation, the compound was tested using the elevated plus maze paradigm. Results showed that subjects treated with the compound spent significantly more time in the open arms compared to controls, suggesting reduced anxiety levels.

Research Findings

Recent research has focused on elucidating the specific receptors targeted by this compound. Binding assays indicate a high affinity for serotonin receptors (5-HT1A and 5-HT2A), which may explain its antidepressant and anxiolytic effects. Additionally, studies using molecular docking simulations have provided insights into the binding interactions at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.